2-Bromo-5-fluorobenzaldoxime

Lipophilicity Drug Design ADME

2-Bromo-5-fluorobenzaldoxime (CAS 202865-62-1) is a halogenated aromatic aldoxime with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol. It is characterized by a unique 2-bromo-5-fluoro substitution pattern on the benzene ring, which distinguishes it from other halogenated benzaldoximes.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 202865-62-1
Cat. No. B1597861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluorobenzaldoxime
CAS202865-62-1
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=NO)Br
InChIInChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H
InChIKeySOXOEIXMKVKWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluorobenzaldoxime (CAS 202865-62-1): A Dual-Halogenated Aromatic Oxime for Precision Synthesis


2-Bromo-5-fluorobenzaldoxime (CAS 202865-62-1) is a halogenated aromatic aldoxime with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol [1]. It is characterized by a unique 2-bromo-5-fluoro substitution pattern on the benzene ring, which distinguishes it from other halogenated benzaldoximes. The compound is commercially available as a fluorinated building block, typically with a purity of NLT 98% (e.g., from Apollo Scientific, cat. no. PC7365) , and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [2].

Why Generic Substitution Fails for 2-Bromo-5-fluorobenzaldoxime in Complex Synthesis


The specific 2-bromo-5-fluoro arrangement is non-interchangeable with its regioisomers (e.g., 5-bromo-2-fluorobenzaldoxime) or mono-halogenated analogs due to fundamental differences in electronic properties, steric hindrance, and reactivity. The ortho-bromine atom provides a critical handle for transition metal-catalyzed cross-coupling reactions, while the meta-fluorine exerts a distinct electronic influence on the ring, affecting both the stability of the oxime and the reactivity of downstream intermediates [1]. Substituting with a different regioisomer would lead to a different spatial and electronic environment, potentially derailing a synthetic route by altering reaction kinetics, regioselectivity, or the physicochemical properties of the final product [2].

Quantitative Differentiation of 2-Bromo-5-fluorobenzaldoxime Against Key Analogs


Enhanced Lipophilicity Compared to Unsubstituted and Mono-Chlorinated Benzaldoximes

The introduction of bromine and fluorine atoms significantly increases the compound's lipophilicity. 2-Bromo-5-fluorobenzaldoxime has a measured LogP of 2.40 [1]. This represents a substantial increase over the unsubstituted benzaldoxime (LogP 1.91) and 2-chlorobenzaldoxime (LogP 2.15), indicating enhanced membrane permeability potential .

Lipophilicity Drug Design ADME LogP

An Altered pKa Profile Indicating Modified Nucleophilic Reactivity

The electron-withdrawing effects of the bromine and fluorine substituents lower the pKa of the oxime group. The predicted pKa for 2-bromo-5-fluorobenzaldoxime is 10.25, compared to 10.80 for unsubstituted benzaldoxime [1]. This increased acidity reflects a higher proportion of the reactive oximate anion at a given pH, directly impacting its behavior in nucleophilic reactions and metal complexation [2].

Reactivity Oxime Nucleophilicity pKa

Critical Regioisomeric Differentiation from 5-Bromo-2-fluorobenzaldoxime

The substitution pattern (ortho-Br, meta-F) in 2-bromo-5-fluorobenzaldoxime is chemically distinct from its regioisomer 5-bromo-2-fluorobenzaldoxime (CAS 202865-65-4). While they share the same molecular weight and LogP (2.40), the position of the bromine atom dictates its reactivity in key transformations like Pd-catalyzed cross-coupling . In the target compound, the ortho-bromo group is primed for oxidative addition, a reactivity that is sterically and electronically different from the meta-bromo group in its isomer, enabling a distinct order of synthetic operations.

Regioisomerism Cross-Coupling Synthetic Strategy Selectivity

Superior Leaving Group Potential for Transition Metal Catalysis

The ortho-bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The use of oximes as directing groups for ortho-C-H activation is well-documented, where the bromine atom can be introduced or subsequently functionalized [1]. Compared to the analogous 2-chlorobenzaldoxime, the C(sp2)-Br bond is more reactive towards oxidative addition, a rate-limiting step in many coupling cycles, providing a significant kinetic advantage [2].

Cross-Coupling Suzuki Reaction Oxidative Addition C-H Activation

Prime Application Scenarios for 2-Bromo-5-fluorobenzaldoxime


Medicinal Chemistry: Synthesis of Diversified Compound Libraries

The ortho-bromine atom is an ideal anchor point for late-stage diversification via Suzuki, Negishi, or Buchwald-Hartwig coupling. The meta-fluorine modulates the electronic properties of the resulting biaryl or amine products without participating in the coupling, making this an excellent scaffold for systematic SAR (Structure-Activity Relationship) studies [1].

Agrochemical Discovery: Precursor to Fluorinated Nitriles and Heterocycles

The oxime can be efficiently dehydrated to form 2-bromo-5-fluorobenzonitrile, a valuable intermediate for triazole and oxadiazole synthesis. The enhanced leaving-group ability of the ortho-bromine makes this a more reactive precursor than the corresponding chloro-analog for generating diverse heterocyclic cores common in fungicides and insecticides [2].

Process Chemistry: Development of Chemoselective Routes

The juxtaposition of a reactive C-Br bond with a more inert C-F bond allows chemists to design orthogonal synthetic sequences. The bromine site can be selectively addressed in a first transformation (e.g., coupling), followed by a second step that leverages the fluorine's electronic effect, such as directing a nucleophilic aromatic substitution or influencing the pKa of a neighboring group as established in the evidence [3].

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